molecular formula C11H11NO3 B11765650 Ethyl 6-aminobenzofuran-2-carboxylate

Ethyl 6-aminobenzofuran-2-carboxylate

Cat. No.: B11765650
M. Wt: 205.21 g/mol
InChI Key: AQPLYOIWZAIPKS-UHFFFAOYSA-N
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Description

Ethyl 6-aminobenzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological activities. . This compound, in particular, has garnered attention for its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 6-aminobenzofuran-2-carboxylate typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 6-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

Ethyl 6-aminobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a benzofuran core with an ethyl ester and an amino group. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, with a molecular weight of approximately 189.21 g/mol. The presence of the amino group at the 6-position is crucial for its biological activity, as it can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that it may influence serotonin receptors, particularly the 5-HT receptor family, which are integral in regulating mood and cognition. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescription
Neurotransmission Modulates serotonin receptor activity, influencing mood and cognition.
Antiproliferative Exhibits anti-cancer properties against various cell lines, including glioblastoma.
Anti-inflammatory Potential to reduce inflammation through modulation of cytokine production.
Antibacterial Shows activity against several bacterial strains, indicating potential as an antibiotic.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that analogues of benzofuran derivatives, including this compound, exhibited significant antiproliferative effects against human glioblastoma cells (UG-87) with IC50 values indicating effective growth inhibition . The mechanism involved apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : this compound has been investigated for its neuropharmacological properties, showing promise in enhancing cognitive functions through serotonergic pathways. This positions it as a candidate for further exploration in the treatment of neurodegenerative diseases.
  • Antibacterial Properties : Research has highlighted the compound's antibacterial activity against various pathogens, suggesting its potential as a new antibiotic agent . The mechanism appears to involve interference with bacterial cell wall synthesis and function.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • O-Alkylation : Initial alkylation steps using appropriate reagents to form the benzofuran structure.
  • Reduction Reactions : Converting nitro groups into amino groups or reducing other functional groups.

These synthetic pathways allow for the derivatization of the compound to enhance its biological activity or tailor it for specific therapeutic applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-amino-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2,12H2,1H3

InChI Key

AQPLYOIWZAIPKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)N

Origin of Product

United States

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